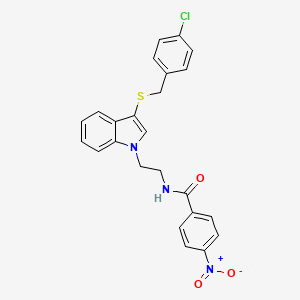

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

CAS No.: 532973-41-4

Cat. No.: VC6793639

Molecular Formula: C24H20ClN3O3S

Molecular Weight: 465.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532973-41-4 |

|---|---|

| Molecular Formula | C24H20ClN3O3S |

| Molecular Weight | 465.95 |

| IUPAC Name | N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C24H20ClN3O3S/c25-19-9-5-17(6-10-19)16-32-23-15-27(22-4-2-1-3-21(22)23)14-13-26-24(29)18-7-11-20(12-8-18)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) |

| Standard InChI Key | PYBFLZDKXYXNML-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl |

Introduction

Potential Synthesis Route

-

Preparation of Indole Derivative: This might involve the synthesis of 3-((4-chlorobenzyl)thio)-1H-indole, potentially through a nucleophilic substitution reaction involving a chlorobenzyl halide and an indole derivative.

-

Coupling with Nitrobenzamide: The indole derivative could then be coupled with 4-nitrobenzoyl chloride in the presence of a base to form the final product.

Biological Activities and Potential Applications

While specific biological data for N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is lacking, compounds with similar structures have shown promise in various therapeutic areas:

-

Antimicrobial Activity: Indole derivatives have been explored for their antimicrobial properties, and modifications such as the addition of a nitro group could enhance these activities .

-

Anticancer Activity: Nitrobenzamides might exhibit anticancer properties due to their potential to interfere with cellular processes, although specific studies on this compound are not available.

Data and Research Findings

Given the lack of direct research findings on N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, we can look at related compounds for insights:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Indole Derivatives | Antimicrobial, Anticancer | |

| Benzamide Derivatives | Antipsychotic, Anti-inflammatory | |

| Nitrobenzamides | Potential Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume